Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(bromomethyl)phenyl]-2-methoxyiminoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-15-11(14)10(13-16-2)9-6-4-3-5-8(9)7-12/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPXOYHMGOQPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NOC)C1=CC=CC=C1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501213029 | |
| Record name | Methyl 2-(bromomethyl)-α-(methoxyimino)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115199-26-3 | |
| Record name | Methyl 2-(bromomethyl)-α-(methoxyimino)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115199-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(bromomethyl)-α-(methoxyimino)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 2-(bromomethyl)-α-(methoxyimino)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction of Methyl 2-(2-Methylphenyl)-2-oxoacetate
Methyl 2-(2-methylphenyl)-2-oxoacetate (derived from 2-methylbenzaldehyde via cyanohydrin formation and esterification) reacts with methoxyamine hydrochloride under basic conditions.
Mechanism :
The reaction proceeds via nucleophilic addition of methoxyamine to the carbonyl group, followed by dehydration.
Bromination of the Methyl Substituent
The bromomethyl group is introduced via radical bromination of the 2-methylphenyl intermediate.
Radical Bromination with N-Bromosuccinimide (NBS)
Side Reactions :
Alternative Bromination Methods
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| HBr/H₂O₂ | HBr, H₂O₂, UV light | 25°C, 6 hours | 75% |
| Br₂/Radical Initiator | Br₂, AIBN | Reflux, 10 hours | 78% |
Esterification and Purification
Final esterification ensures the correct functional group arrangement.
Esterification of Carboxylic Acid Intermediate
Purification Techniques
-
Recrystallization : Diethyl ether or methyl tert-butyl ether.
-
Chromatography : Silica gel with petroleum ether/ethyl acetate (8:1).
Industrial-Scale Optimization
Patents disclose methods to improve yield and purity for commercial production.
Phase Transfer Catalysis (PTC)
Solvent Systems
| Step | Preferred Solvent | Impact on Yield |
|---|---|---|
| Methoxyimino Formation | Methanol/water | 70% → 82% |
| Bromination | Chlorobenzene | Minimizes side products |
Comparative Analysis of Synthetic Routes
| Parameter | Laboratory-Scale | Industrial Process |
|---|---|---|
| Total Yield | 60–65% | 85–90% |
| Cycle Time | 48 hours | 24 hours |
| Purity | 95–97% | >99% |
| Cost Efficiency | Moderate | High |
Challenges and Solutions
Isomeric Purity
Byproduct Management
-
Decarboxylation : Controlled via low-temperature esterification (≤50°C).
-
Dibromination : Avoided by limiting NBS to 1.05 equivalents.
Recent Advancements
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oximes or reduction to form amines.
Condensation Reactions: It can react with aryl ketoximes to produce complex molecules with potential biological activities.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted phenylacetates, oximes, and amines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Organic Synthesis
Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate serves as an important intermediate in the synthesis of more complex organic molecules. The compound can undergo various chemical reactions, making it versatile for building diverse molecular architectures.
Synthetic Routes
- Formation of Methoxyimino Group : This is achieved by reacting suitable aldehydes or ketones with methoxyamine hydrochloride in the presence of a base, such as sodium acetate.
- Bromomethyl Group Introduction : The bromomethyl group can be introduced via bromination using bromine or N-bromosuccinimide (NBS) along with a radical initiator like azobisisobutyronitrile (AIBN).
- Esterification : The final step involves esterification of the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Medicinal Chemistry
The compound's derivatives may exhibit significant biological activity, making them candidates for therapeutic applications. Its structure allows for interaction with various biological targets, which is crucial in drug development.
- Antimicrobial Properties : Compounds derived from this compound have shown potential antimicrobial activity.
- Anticancer Activity : The bromomethyl group may enhance the compound's ability to interact with cancer cells, leading to further exploration in anticancer drug development .
Material Science
In material science, this compound can be utilized to develop new materials with specific properties. Its unique functional groups allow for modifications that can tailor materials for desired applications.
Case Studies and Research Findings
Research has indicated that compounds similar to this compound exhibit notable biological activities. For instance, studies have demonstrated the synthesis and bioactivity of novel derivatives that leverage this compound's structure for enhanced fungicidal activity . Furthermore, ongoing investigations into its reactivity and interactions with biological macromolecules are crucial for understanding its potential therapeutic roles.
Mechanism of Action
The mechanism of action of methyl methoxyimino-(2-bromomethylphenyl)acetate involves its interaction with biological targets through its functional groups. The methoxyimino group can form hydrogen bonds and interact with active sites of enzymes, while the bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of active metabolites. These interactions can disrupt the normal functioning of biological systems, leading to the desired biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methyl (2E)-2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate
- CAS Number : 115199-26-3
- Molecular Formula: C₁₁H₁₂BrNO₃
- Molecular Weight : 286.12 g/mol
- Structure: Features a bromomethyl substituent on the phenyl ring, a methoxyimino group, and a methyl ester moiety.
Synthesis: The compound is synthesized from 1-(o-tolyl)ethanone through a four-step process: oxidation, esterification, oximation, and bromination. Optimized conditions yield 52% overall . It serves as a critical intermediate in fungicide production, notably for strobilurins like Trifloxystrobin .
Applications :
Primarily used as a building block in agrochemicals, it enables the introduction of bioactive substituents into fungicidal agents targeting mitochondrial respiration in pathogens .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variants of (methoxyimino)acetate derivatives differ in substituents on the phenyl ring and adjacent functional groups, influencing reactivity, stability, and biological activity.
Spectral and Analytical Data
Biological Activity
Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate is a synthetic organic compound characterized by its unique structural features, including a methoxyimino group and a bromomethyl-substituted phenyl ring. This compound belongs to the class of oxime esters, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is C12H14BrN1O3.
Overview of Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
- Antifungal Activity : Certain derivatives demonstrate significant efficacy against fungal pathogens.
- Anticancer Properties : Some studies suggest potential applications in cancer therapy due to their ability to inhibit tumor growth.
The mechanism of action for this compound is not thoroughly documented; however, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-(methoxyimino)acetate | Similar methoxyimino group | Antimicrobial |
| 4-Bromo-phenyl-oxime | Bromine substitution on phenyl | Anticancer |
| Methyl 2-(hydroxyimino)acetate | Hydroxymine instead of methoxyimino | Antioxidant |
| 3-Bromo-4-methoxybenzoic acid | Contains a carboxylic acid functional group | Anti-inflammatory |
Case Studies and Research Findings
- Antifungal Activity : A study reported that derivatives of methyl 2-(methoxyimino)-benzeneacetate exhibited moderate to good fungicidal activities against pathogens such as Rhizoctonia solani and Botrytis cinerea. For instance, certain compounds demonstrated an inhibitory rate exceeding 90% at concentrations as low as 50 µg/mL .
- Anticancer Potential : In a comparative study, derivatives similar to this compound were evaluated for their anticancer properties. These compounds showed promising results in inhibiting cell proliferation in various cancer cell lines, suggesting a potential pathway for therapeutic development .
- Synthesis and Structural Analysis : Research has detailed various synthetic routes for producing this compound. These methods typically involve the formation of the methoxyimino group through reactions with suitable aldehydes or ketones and subsequent bromination of the phenyl ring .
Q & A
Basic: What are the key synthetic steps for preparing Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate?
Methodological Answer:
The synthesis typically involves four sequential reactions:
Oxidation : Starting with 2-methylacetophenone, oxidation converts the methyl group to a ketone.
Esterification : The ketone is esterified with methanol under acidic conditions to form methyl 2-(2-methylphenyl)-2-oxoacetate.
Oximation : The oxime is introduced by reacting the ester with methoxyamine, yielding the (methoxyimino) intermediate.
Bromination : The methyl group on the aromatic ring is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions .
Key Optimization : Total yields up to 52% are achieved by controlling bromination temperature (60–80°C) and stoichiometric ratios .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- 1H NMR : Critical for confirming regiochemistry and purity. Peaks include:
- 13C NMR : Validates carbonyl (C=O, ~165 ppm) and imine (C=N, ~150 ppm) groups.
- Melting Point : Used as a preliminary purity check (literature values: 99–102°C for intermediates) .
Advanced: How can bromination efficiency be improved during synthesis?
Methodological Answer:
Bromination optimization focuses on:
Note : Excess NBS (1.2–1.5 eq.) ensures complete conversion of the methyl group to bromomethyl .
Advanced: How to resolve contradictions in reaction mechanism hypotheses (e.g., radical vs. ionic pathways)?
Methodological Answer:
- Radical Trapping Experiments : Add TEMPO (a radical scavenger); reduced yield supports a radical mechanism .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates. A significant KIE (>2) suggests radical intermediates.
- Computational Modeling : Density Functional Theory (DFT) calculates activation energies for proposed pathways. references analogous chloromethyl derivatives studied via DFT .
Advanced: How do structural modifications influence biological activity (e.g., fungicidal properties)?
Methodological Answer:
- Analog Synthesis : Replace bromomethyl with chloromethyl ( ) or vary methoxyimino substituents ().
- Bioassays : Test against Botrytis cinerea (fungus) and Plutella xylostella (insect) to compare IC50 values.
- QSAR Studies : Correlate logP values with bioactivity; higher lipophilicity improves penetration .
Advanced: What computational tools predict crystallographic data for this compound?
Methodological Answer:
- SHELX Suite : Used for small-molecule refinement. SHELXL refines crystal structures using high-resolution X-ray data .
- Mercury (CCDC) : Visualizes packing diagrams and hydrogen-bonding networks.
- Validation : Cross-check computed vs. experimental XRD data (e.g., unit cell parameters) to identify polymorphism .
Advanced: How to design stability studies under varying storage conditions?
Methodological Answer:
- Accelerated Degradation : Expose samples to:
- Temperature : 40°C (ICH Q1A guidelines),
- Humidity : 75% RH,
- Light : ICH Q1B photostability testing.
- Analytical Monitoring :
Advanced: What strategies mitigate byproduct formation during oximation?
Methodological Answer:
- pH Control : Maintain pH 4–5 (acetic acid buffer) to favor oxime formation over Schiff bases.
- Reagent Purity : Use anhydrous methoxyamine-HCl to avoid competing hydrolysis.
- Workup : Extract unreacted reagents with ethyl acetate/water partitioning .
Table: Comparative Bioactivity of Structural Analogs
| Analog | Substituent | Fungicidal IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 2-(2-(bromomethyl)phenyl)-... | -Br | 0.85 | |
| Methyl 2-(2-(chloromethyl)phenyl)-... | -Cl | 1.42 | |
| Methyl 2-(2-(hydroxymethyl)phenyl)-... | -OH | >10.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
